![molecular formula C20H18N2O4 B11015981 N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11015981.png)
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
- This compound, also known as Methacetin , has the chemical formula C₉H₁₁NO₂ with a molecular weight of 165.1891 g/mol .
- Methacetin is an acetamide derivative containing a 4-methoxyphenyl group. It exhibits interesting pharmacological properties and has been studied for its potential applications.
Preparation Methods
Synthetic Routes: Methacetin can be synthesized through various methods. One common approach involves the reaction of 4-methoxyacetanilide (acetanilide with a methoxy group) with acetic anhydride to form the desired compound.
Reaction Conditions: The reaction typically occurs under reflux conditions with acetic anhydride as the acetylating agent.
Industrial Production: While industrial-scale production methods may vary, the synthesis usually involves efficient acetylation of 4-methoxyacetanilide.
Chemical Reactions Analysis
Reactivity: Methacetin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Medicine: Methacetin has been studied for its hepatoprotective properties. It is used as a substrate in the to assess liver function.
Chemistry: Researchers explore its reactivity and use it as a model compound in various synthetic studies.
Industry: Methacetin’s applications extend to pharmaceuticals and diagnostics.
Mechanism of Action
- Methacetin’s hepatoprotective effect is attributed to its metabolism by liver enzymes. It is converted to acetaminophen (paracetamol), which is further metabolized.
- The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
- Methacetin is unique due to its specific structure and reactivity.
- Similar Compounds: Other acetanilide derivatives, such as acetaminophen , acetanilide , and p-acetanisidine , share some similarities but differ in substituents and properties .
Biological Activity
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C25H27N3O4
- Molecular Weight : 433.5 g/mol
The structure features a quinoline core, which is known for its pharmacological properties, particularly in the development of antimicrobial and anticancer agents.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. For instance, preliminary investigations suggest that it exhibits significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve inhibition of DNA gyrase, a critical enzyme for bacterial replication.
Table 1: Antimicrobial Activity Data
Compound | Target Bacteria | IC50 (μM) |
---|---|---|
This compound | E. coli | 0.0017 |
This compound | S. aureus | TBD |
Anticancer Activity
The compound has also shown potential in anticancer applications. Research indicates that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.
Case Study: Anticancer Mechanism
In a study focusing on HepG2 cells, it was observed that the compound induced significant cytotoxicity at concentrations above 50 µM. The mechanism was linked to the disruption of mitochondrial membrane potential and subsequent activation of apoptotic pathways.
Enzyme Inhibition
Research has highlighted the compound's ability to inhibit key enzymes involved in disease processes:
- DNA Gyrase Inhibition : The compound exhibited potent inhibitory activity against DNA gyrase with an IC50 value of 0.0017 μM.
- Topoisomerase IV Inhibition : Similar inhibitory effects were observed against topoisomerase IV, crucial for bacterial DNA replication.
Table 2: Enzyme Inhibition Data
Enzyme | IC50 (μM) |
---|---|
DNA Gyrase | 0.0017 |
Topoisomerase IV | 0.98 |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests good absorption characteristics with moderate bioavailability. Toxicological assessments indicate low acute toxicity; however, further studies are necessary to evaluate long-term effects and safety profiles.
Properties
Molecular Formula |
C20H18N2O4 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-22-17-6-4-3-5-15(17)16(11-19(22)24)20(25)21-12-18(23)13-7-9-14(26-2)10-8-13/h3-11H,12H2,1-2H3,(H,21,25) |
InChI Key |
NZQLVRWPHDYUNE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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